Cas no 2167099-41-2 (tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate)

tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate
- 2167099-41-2
- EN300-1577404
- tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate
-
- インチ: 1S/C11H22FNO4S/c1-9(8-18(12,15)16)6-5-7-13-10(14)17-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14)
- InChIKey: DEROCUGRMHLOQW-UHFFFAOYSA-N
- SMILES: S(CC(C)CCCNC(=O)OC(C)(C)C)(=O)(=O)F
計算された属性
- 精确分子量: 283.12535752g/mol
- 同位素质量: 283.12535752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 8
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.8Ų
- XLogP3: 2.4
tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1577404-0.25g |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 0.25g |
$2220.0 | 2023-06-04 | ||
Enamine | EN300-1577404-5.0g |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 5g |
$6996.0 | 2023-06-04 | ||
Enamine | EN300-1577404-0.1g |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 0.1g |
$2123.0 | 2023-06-04 | ||
Enamine | EN300-1577404-2500mg |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 2500mg |
$4728.0 | 2023-09-24 | ||
Enamine | EN300-1577404-10000mg |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 10000mg |
$10375.0 | 2023-09-24 | ||
Enamine | EN300-1577404-10.0g |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 10g |
$10375.0 | 2023-06-04 | ||
Enamine | EN300-1577404-250mg |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 250mg |
$2220.0 | 2023-09-24 | ||
Enamine | EN300-1577404-100mg |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 100mg |
$2123.0 | 2023-09-24 | ||
Enamine | EN300-1577404-0.5g |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 0.5g |
$2317.0 | 2023-06-04 | ||
Enamine | EN300-1577404-2.5g |
tert-butyl N-[5-(fluorosulfonyl)-4-methylpentyl]carbamate |
2167099-41-2 | 2.5g |
$4728.0 | 2023-06-04 |
tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate 関連文献
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamateに関する追加情報
Introduction to Tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate (CAS No. 2167099-41-2)
Tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate (CAS No. 2167099-41-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in the synthesis of various bioactive molecules. The presence of both a fluorosulfonyl group and a tert-butyl carbamate moiety imparts distinct chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The fluorosulfonyl moiety is particularly noteworthy due to its ability to enhance the metabolic stability and binding affinity of molecules, which is a critical factor in drug design. Fluorinated compounds are widely recognized for their improved pharmacokinetic profiles, and the introduction of fluorosulfonyl groups often leads to enhanced efficacy and reduced side effects in drug candidates. In contrast, the tert-butyl carbamate group contributes to the stability of the compound during synthetic processes and can serve as a protecting group in multi-step syntheses.
Recent advancements in medicinal chemistry have highlighted the importance of such hybrid compounds in addressing complex diseases. The structural features of Tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate make it an attractive candidate for further exploration in the development of targeted therapies. For instance, its fluorosulfonyl group can be utilized in the synthesis of fluorinated sulfonamides, which are known for their anti-inflammatory and antimicrobial properties. Additionally, the tert-butyl carbamate moiety can be selectively removed under specific conditions, allowing for modular drug design.
The compound's utility extends beyond its role as a synthetic intermediate. Researchers have been investigating its potential applications in the development of protease inhibitors, where the fluorosulfonyl group can interact with enzymatic active sites to modulate activity. This has been particularly relevant in the search for treatments against viral infections and cancerous conditions. Furthermore, the 4-methylpentyl chain provides a hydrophobic anchor that can improve membrane permeability, enhancing drug delivery systems.
In terms of synthetic methodologies, Tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate serves as a versatile building block for constructing more complex molecules. The combination of fluorosulfonyl and carbamate functionalities allows for diverse chemical transformations, including nucleophilic substitution reactions and condensation reactions with various substrates. These reactions are essential for generating libraries of compounds that can be screened for biological activity.
The growing interest in fluorinated pharmaceuticals has driven further research into optimizing synthetic routes for Tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate. Recent studies have focused on developing greener synthetic protocols that minimize waste and improve yield while maintaining high purity standards. Such efforts align with broader trends in sustainable chemistry, where environmental impact is increasingly considered alongside efficacy and cost-effectiveness.
From a regulatory perspective, the compound's classification as an intermediate rather than an active pharmaceutical ingredient (API) simplifies its handling and distribution. However, rigorous quality control measures must still be implemented to ensure consistency across batches. This is particularly important when scaling up production for clinical trials or commercial use.
The future prospects for Tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate are promising, with ongoing research exploring its potential in conjunction with other novel therapeutic strategies. For example, its incorporation into prodrugs could enhance bioavailability or target specific tissues within the body. Additionally, computational modeling techniques are being employed to predict how modifications to its structure might influence biological activity.
In conclusion,Tert-butyl N-5-(fluorosulfonyl)-4-methylpentylcarbamate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as a synthetic intermediate continues to drive innovation in drug development, offering new opportunities for addressing unmet medical needs.
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